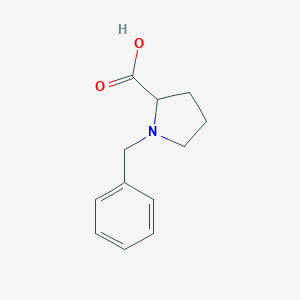

1-Benzylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-benzyl-L-proline: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-benzyl-L-proline, a proline derivative of significant interest in organic synthesis and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols, and presents a logical workflow for its synthesis and characterization, tailored for professionals in research and drug development.

Core Physicochemical Properties

N-benzyl-L-proline, with the molecular formula C₁₂H₁₅NO₂, is a chiral amino acid derivative. Its structure, incorporating a benzyl group on the nitrogen atom of the proline ring, imparts specific characteristics relevant to its application as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of N-benzyl-L-proline. It is important to note that some values are predicted or have slight variations across different sources.

| Property | Value | Source(s) |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| Melting Point | 168-171 °C | [5] |

| 175 °C | [6] | |

| Boiling Point (Predicted) | 343.1 ± 35.0 °C | |

| Optical Rotation | [α]D20 = -29 ± 2º (c=1 in EtOH) | [1] |

| Property | Observation | Source(s) |

| Solubility | Slightly soluble in Acetone | [5] |

| Slightly soluble in Dichloromethane | [5] | |

| Slightly soluble in Methanol | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-benzyl-L-proline are crucial for its application in research and development.

Synthesis of N-benzyl-L-proline

A common method for the synthesis of N-benzyl-L-proline involves the N-alkylation of L-proline with a benzyl halide.

Protocol:

-

Dissolution: Dissolve L-proline and potassium hydroxide in isopropanol. Stir the mixture at 40 °C until a clear solution is obtained.[6]

-

Alkylation: Add benzyl chloride to the solution and continue stirring at 40 °C for approximately 6 hours.[6]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 5-6 with concentrated hydrochloric acid.[6]

-

Extraction: Add chloroform to the neutralized mixture and stir overnight.[6]

-

Isolation: Filter the resulting precipitate and wash it with chloroform. Combine the organic phases and evaporate the solvent under reduced pressure.[6]

-

Purification: Treat the residue with acetone to precipitate the crude product. The solid is then filtered and washed with acetone to yield the final product.[6]

Synthesis Workflow for N-benzyl-L-proline

Mandatory Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a compound like N-benzyl-L-proline.

References

Spectroscopic Profile of N-benzylproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzylproline, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N-benzylproline is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol .[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for N-benzyl-L-proline in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 | s, br | 5H | Ar-H |

| 4.40 | s | 2H | CH₂ Ph |

| 4.01 | dd (J = 6.7, 9.3 Hz) | 1H | CH CO₂H |

| 3.73-3.58 | m | 1H | CH₂ CH₂ₐN |

| 3.38-3.21 | m | 1H | CH₂ CH₂♭N |

| 2.62-2.41 | m | 1H | CH₂ ₐCH |

| 2.27-1.89 | m | 3H | CH₂ ♭CH and CH₂ CH₂N |

Table 2: ¹³C NMR Spectroscopic Data for N-benzyl-L-proline in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 173.54 | C O₂H |

| 130.55 | Ar-C |

| 130.05 | Ar-C |

| 129.96 | Ar-C |

| 129.25 | Ar-C |

| 68.24 | C HCO₂H |

| 58.30 | C H₂Ph |

| 54.61 | C H₂CH₂N |

| 28.79 | C H₂CH |

| 22.78 | C H₂CH₂N |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for N-benzyl-L-proline

| Wavenumber (cm⁻¹) | Description |

| 3041, 2992, 2969 | C-H stretching (aromatic and aliphatic) |

| 1634 | C=O stretching (carboxylic acid) |

| 1450 | C-H bending |

| 1375, 1311 | C-H bending |

| 1190 | C-N stretching |

| 753, 704 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-benzyl-L-proline

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 206.1165 | 206.1215 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols provide a general framework for the analysis of N-benzylproline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of N-benzylproline.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent may affect chemical shifts.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

-

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended.

-

¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment.

-

Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-10 seconds) and a significantly larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Infrared (IR) Spectroscopy

The choice of sampling technique depends on the physical state of the N-benzylproline sample (typically a solid).

-

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the N-benzylproline sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid N-benzylproline sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3][6]

-

Record the spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.[7]

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of N-benzylproline.

-

Sample Preparation:

-

Prepare a dilute solution of N-benzylproline (e.g., 1-10 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[8]

-

The addition of a small amount of a modifier, such as formic acid (e.g., 0.1%), can aid in protonation and improve signal intensity in positive ion mode.[8]

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before introduction to the mass spectrometer.[8]

-

-

Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), ion trap, or hybrid instrument.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize the ESI source parameters, which may include:

-

Capillary voltage (e.g., 3-5 kV)

-

Nebulizing gas pressure

-

Drying gas flow rate and temperature

-

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion. For high-resolution mass spectrometry (HRMS), an instrument such as a TOF or Orbitrap is required to obtain accurate mass measurements for elemental composition determination.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like N-benzylproline.

Caption: General workflow for the spectroscopic analysis of N-benzylproline.

References

- 1. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Multifaceted Biological Activities of Substituted Benzylpyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of substituents on both the benzyl and pyrrolidine rings allows for the fine-tuning of pharmacological properties, leading to potent and selective agents targeting various physiological systems. This technical guide provides a comprehensive overview of the biological activities of substituted benzylpyrrolidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets, as well as their potential as antimicrobial and antioxidant agents. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Dopaminergic and Serotonergic Activities

Substituted benzylpyrrolidine derivatives have been extensively investigated as ligands for dopamine and serotonin receptors, which are crucial targets for the treatment of numerous neurological and psychiatric disorders.[1]

Dopamine D2 Receptor Antagonism

A significant body of research has focused on the development of N-benzylpyrrolidine derivatives as potent and selective antagonists of the dopamine D2 receptor.[2] These compounds hold promise as potential antipsychotic agents. The affinity of these derivatives for the D2 receptor is highly dependent on the substitution pattern on both the aromatic ring of the benzyl group and the pyrrolidine moiety.

Table 1: Dopamine D2 Receptor Binding Affinities of Substituted Benzylpyrrolidine Derivatives

| Compound | Substituents | Assay | Receptor Source | IC50 (nM) | Ki (nM) | Reference |

| 21 | 5,6-dimethoxy salicylamide | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |

| 22 | 5,6-dimethoxy salicylamide, 4-fluoro on benzyl | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |

| 24 | 2,3-dimethoxy benzamide | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |

| 26 | 2,3-dimethoxy benzamide, 4-fluoro on benzyl | [3H]spiperone binding | Rat striatum | ~1 | - | [3] |

| IYM | cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | Saturation binding | Rat striatal synaptosomal membranes | - | 0.04 (Kd) | [4] |

| 8 | (S)-2-(Benzyloxy)-N-((1-benzylpyrrolidin-2-yl)methyl)-5-chloro-3-ethyl-6-methoxybenzamide | Radioligand binding | - | - | - | [5] |

Note: This table is a representative sample and not exhaustive.

The functional consequence of D2 receptor antagonism is often assessed in vivo through models such as apomorphine-induced stereotypy. Potent D2 antagonists can block the stereotypic behaviors induced by the dopamine agonist apomorphine.[3]

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[6] Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Antagonists, such as certain substituted benzylpyrrolidine derivatives, block this signaling cascade by preventing the binding of dopamine.

Serotonin 5-HT1D Receptor Agonism

Certain substituted benzylpyrrolidine derivatives have been identified as potent and selective agonists for the serotonin 5-HT1D receptor.[9] These compounds are of interest for the treatment of migraine, as they can mimic the effects of serotonin in constricting cranial blood vessels.

Table 2: Serotonin 5-HT1D Receptor Binding Affinities and Functional Activities

| Compound | Substituents | Assay | Receptor Source | Ki (nM) | EC50 (nM) | % Efficacy | Reference |

| 3b | Pyrrolidine | Radioligand binding | - | - | - | - | [9] |

| 24a,b | Oxazolidinone modification | Radioligand binding, [35S]GTPγS binding | CHO cells expressing h5-HT receptors | - | - | Full Agonist | [9] |

Note: This table is a representative sample and not exhaustive. Specific Ki and EC50 values were not provided in the abstract.

Similar to the D2 receptor, the 5-HT1D receptor is a Gi/o-coupled GPCR.[10][11] Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10] This ultimately leads to the desired physiological response, such as vasoconstriction in the context of migraine treatment.

Cholinesterase Inhibition

Substituted benzylpyrrolidine derivatives have emerged as a promising class of cholinesterase inhibitors, with potential applications in the treatment of Alzheimer's disease.[12][13] These compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities

| Compound | Substituents | Target Enzyme | IC50 (µM) | Reference |

| 4k | Multitarget molecular hybrid | AChE | - | [12] |

| 4k | Multitarget molecular hybrid | BChE | - | [12] |

| 4o | Multitarget molecular hybrid | AChE | - | [12] |

| 4o | Multitarget molecular hybrid | BChE | - | [12] |

| 1a | N-benzylated stepholidine derivative | eelAChE | 40.6 | [14] |

| 1b | N-benzylated stepholidine derivative (epimer of 1a) | eelAChE | 51.9 | [14] |

Note: Specific IC50 values for compounds 4k and 4o were not provided in the abstract. This table is a representative sample.

Acetylcholinesterase hydrolyzes acetylcholine into choline and acetic acid in the synaptic cleft, terminating the nerve impulse.[15] The active site of AChE contains a catalytic triad (Ser-His-Glu) and an anionic subsite that binds the quaternary ammonium group of acetylcholine.[16][17] Benzylpyrrolidine inhibitors can interact with both the catalytic and peripheral anionic sites of the enzyme, blocking the entry of acetylcholine and preventing its hydrolysis.

Antioxidant and Antimicrobial Activities

Beyond their effects on the central nervous system, certain substituted benzylpyrrolidine derivatives have demonstrated promising antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating groups on the benzylpyrrolidine scaffold can enhance this activity.[18]

Table 4: Antioxidant Activity of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives

| Compound | Substituents | Antioxidant Activity (DPPH assay) | Reference |

| 5b-f | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine moieties with donor groups (-Ph-(p-NH2); -Ph-(p-F); -Ph-(p-Cl); N-Bz-Pyrrolidyl-) | Active | [19] |

| 4b | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Most promising radical scavenger (EC50 > 128 µg/mL) | [1] |

Note: This table is a representative sample and not exhaustive.

Antimicrobial Activity

Several N-benzylpyrrolidine derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using methods like the paper disk diffusion and broth dilution assays.[18]

Table 5: Antibacterial Activity of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2 | Staphylococcus aureus | 14 | 100 | [19] |

| 5a | Staphylococcus aureus | 31 | 3.9 | [20] |

| 5d, 5e, 5h, 5l | Staphylococcus aureus | 11-20 | 31.5-62.5 | [20] |

| 3a-e, 5b | Candida species | - | 25-100 | [21] |

Note: This table presents a selection of the available data and is not intended to be a complete list.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[3H]-Spiperone Binding Assay for Dopamine D2 Receptors

This assay is used to determine the affinity of test compounds for the dopamine D2 receptor by measuring their ability to compete with the binding of a radiolabeled ligand, [3H]-spiperone.[18][22][23]

-

Materials:

-

Rat striatal tissue or cells expressing dopamine D2 receptors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

[3H]-Spiperone (radioligand)

-

Unlabeled spiperone or a known D2 antagonist (for determining non-specific binding)

-

Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Finally, resuspend the membranes in the assay buffer.

-

Binding Reaction: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, [3H]-spiperone at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled spiperone.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay is widely used to measure acetylcholinesterase activity and screen for its inhibitors.[12][19][24]

-

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at different concentrations to the respective wells. Add a control with the solvent used for the test compounds.

-

Enzyme Addition: Add the AChE solution to all wells except for the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the ATCI solution to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

[35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.[9][25][26]

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1D)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

[35S]GTPγS (radioligand)

-

GDP

-

Unlabeled GTPγS (for determining non-specific binding)

-

Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations

-

Glass fiber filters or scintillation proximity assay (SPA) beads

-

Scintillation counter

-

-

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (agonist).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

-

Reaction Initiation: Start the reaction by adding [35S]GTPγS to all wells.

-

Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity as described previously.

-

SPA Method: Add SPA beads to the wells. The binding of [35S]GTPγS to the G-proteins on the membranes brings the radiolabel into close proximity with the scintillant in the beads, generating a light signal that can be detected by a scintillation counter.

-

-

Data Analysis: Calculate the specific binding of [35S]GTPγS at each agonist concentration. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.[9][16][21]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (substituted benzylpyrrolidine derivatives) at various concentrations

-

A known antioxidant standard (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the standard antioxidant.

-

Assay Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add the test compounds or the standard at different concentrations. A control well should contain only the DPPH solution and the solvent used for the samples.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of inhibition against the logarithm of the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Disk Diffusion Method for Antibacterial Activity

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[2][11][27]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm diameter)

-

Test compounds (substituted benzylpyrrolidine derivatives) at a known concentration

-

A standard antibiotic as a positive control

-

Sterile saline or broth

-

McFarland turbidity standard (0.5)

-

Sterile swabs

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and the control antibiotic onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the compound. A larger zone diameter suggests greater susceptibility of the bacteria to the compound.

-

Conclusion

Substituted benzylpyrrolidine derivatives represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. Their ability to be tailored for potent and selective interactions with a wide range of biological targets, including dopamine and serotonin receptors, cholinesterases, and microbial and oxidative systems, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 15. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 17. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzyl-L-proline (CAS: 31795-93-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

N-Benzyl-L-proline, identified by the CAS number 31795-93-4, is a derivative of the amino acid L-proline. It is characterized by a benzyl group attached to the nitrogen atom of the proline ring. This modification significantly influences its chemical and biological properties, making it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 31795-93-4 |

| IUPAC Name | (2S)-1-benzylpyrrolidine-2-carboxylic acid[3] |

| Molecular Formula | C₁₂H₁₅NO₂[1][3][4][5] |

| Synonyms | 1-(Phenylmethyl)-L-proline, (S)-Benzylproline[4] |

| InChI Key | XNROFTAJEGCDCT-NSHDSACASA-N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-171 °C | [6] |

| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Sparingly soluble in water | [1] |

| Optical Rotation | [α]D²⁰ = -29 ± 2º (c=1 in EtOH) | [7] |

| pKa (Predicted) | 2.18 (acid), 9.59 (amine) | |

| LogP (Predicted) | 1.7356 | [8] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

Safety and Handling

N-Benzyl-L-proline is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin irritation | H315: Causes skin irritation[1][3] |

| Eye irritation | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][3] |

Handling Recommendations:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]

Synthesis and Applications

N-Benzyl-L-proline is primarily utilized as a chiral building block in the synthesis of optically pure α-amino acids and other pharmaceutical compounds.[4][7] Its rigid, chiral structure makes it an effective tool in asymmetric synthesis.[7]

Synthesis Protocols

Two common methods for the synthesis of N-Benzyl-L-proline are outlined below.

Protocol 1: From L-proline and Benzyl Chloride [4]

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Stir the mixture at 40 °C until the solution becomes clear.

-

Add benzyl chloride (1.5 eq.) and continue stirring at 40 °C for 6 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Neutralize the reaction mixture to a pH of 5-6 with concentrated aqueous hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter and wash the product with acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.

Protocol 2: General Procedure with 4-Substituted Benzyl Derivatives [4]

-

To a solution of L-proline (1.0 eq.) and potassium hydroxide (3.0 eq.) in isopropanol, add a 4-substituted benzyl derivative (1.2 eq.) at 40 °C.

-

Stir the mixture for 8 hours at 40 °C.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 4-5 with 6 M HCl.

-

Add chloroform and stir for 12 hours.

-

Filter the mixture and evaporate the solvent in vacuo.

-

Purify the residue by recrystallization from acetone at 0 °C.

Application in Asymmetric Synthesis

N-Benzyl-L-proline and its derivatives are employed as chiral catalysts and auxiliaries in various asymmetric reactions, such as aldol and Michael additions, to produce enantiomerically pure compounds, which is crucial in drug development.[7]

Biological Activity and Mechanism of Action

Inhibition of Glutamine Transporter ASCT2

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a sodium-dependent neutral amino acid transporter that plays a critical role in supplying glutamine to rapidly proliferating cells, including many types of cancer cells.[9] Inhibition of ASCT2 is therefore a promising strategy for cancer therapy.

A study by Grewer et al. investigated the structure-activity relationship of a series of substituted benzylproline derivatives as ASCT2 inhibitors.[9]

Table 4: Inhibitory Activity of Benzylproline Derivatives against ASCT2

| Compound | Apparent Inhibition Constant (Ki, µM) |

| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 |

| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 |

| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 |

| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 |

| (R)-γ-(4-biphenylmethyl)-L-proline | 3 ± 2 |

Data from Grewer et al. (2016)[9]

The study found that the inhibitory potency of these derivatives correlates with the hydrophobicity of the substituent on the benzyl ring. The most potent compound identified was γ-(4-biphenylmethyl)-L-proline, with an apparent inhibition constant of 3 µM.[9]

Experimental Protocol: ASCT2 Inhibition Assay [9]

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding for rat ASCT2.

-

Electrophysiology: Whole-cell currents are recorded from ASCT2-transfected cells using the patch-clamp technique.

-

Substrate and Inhibitor Application: A baseline current is established in the presence of a known ASCT2 substrate (e.g., 1 mM alanine). The inhibitory effect of the test compounds (benzylproline derivatives) is then measured by co-applying them with the substrate.

-

Data Analysis: Dose-response curves are generated by measuring the inhibition of the substrate-induced current at various concentrations of the inhibitor. The apparent inhibition constant (Ki) is then calculated.

Proposed Binding Mode of Benzylproline Derivatives to ASCT2

In-silico induced-fit docking studies suggest a plausible binding mode for these inhibitors within the ASCT2 transporter.[9]

Figure 1: Proposed binding mode of a benzylproline derivative in the ASCT2 transporter.

The hydrophobic biphenylmethyl group of the inhibitor is predicted to interact with a hydrophobic pocket (PB) within the transporter's binding site. The proline core, containing the carboxyl and pyrrolidine groups, is thought to form polar interactions with key residues in the binding pocket, such as Serine 353, Asparagine 371, and Threonine 468.[9] This binding is believed to stabilize the outward-open conformation of the transporter, preventing the translocation of substrates.[9]

Analytical Methods

The purity and identity of N-Benzyl-L-proline can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.[4]

Conclusion

N-Benzyl-L-proline (CAS 31795-93-4) is a valuable chiral building block with significant applications in asymmetric synthesis. While its potential as a direct therapeutic agent for conditions like epilepsy or inflammation requires further investigation, its derivatives have shown promise as potent and selective inhibitors of the ASCT2 glutamine transporter, a key target in cancer therapy. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this compound. Further research into the biological activities of N-Benzyl-L-proline and its analogues is warranted to fully explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

The Divergent Mechanistic Pathways of N-Benzyl-L-proline in Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline has been established as a cornerstone of asymmetric organocatalysis, primarily through its ability to form key enamine intermediates. The modification of the proline scaffold, particularly at the nitrogen atom, has been a strategy to fine-tune its catalytic prowess. This technical guide provides an in-depth analysis of the mechanism of action for N-benzyl-L-proline, a tertiary amine derivative of L-proline. A critical examination of the literature reveals that the N-benzyl substituent fundamentally alters the catalytic mechanism compared to its parent amino acid. While L-proline operates through a well-defined enamine catalytic cycle, the blockage of the secondary amine in N-benzyl-L-proline precludes this pathway. This guide will elucidate the canonical L-proline mechanism as a benchmark, detail the mechanistic deviations imposed by N-substitution, explore alternative catalytic roles for N-benzyl-L-proline, and provide relevant quantitative data and experimental protocols.

The Canonical Mechanism: L-Proline-Catalyzed Asymmetric Aldol Reaction

The catalytic utility of L-proline in asymmetric transformations, such as the aldol reaction, is predicated on its bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1] The accepted mechanism proceeds through an enamine intermediate, as depicted in the catalytic cycle below.[1][2] The secondary amine of L-proline reacts with a ketone to form an enamine, which then nucleophilically attacks an aldehyde. The carboxylic acid moiety plays a crucial role in activating the aldehyde via hydrogen bonding and in controlling the stereochemistry of the transition state.[1]

The Mechanistic Dichotomy of N-Benzyl-L-proline

The substitution of the N-H proton with a benzyl group in N-benzyl-L-proline fundamentally alters its catalytic behavior in reactions that typically proceed via enamine catalysis. The tertiary amine of N-benzyl-L-proline cannot form an enamine intermediate with a carbonyl compound in the same manner as the secondary amine of L-proline.[1] This mechanistic blockade renders N-benzyl-L-proline and other N-alkylated/acylated prolines generally unsuitable as direct catalysts for enamine-mediated transformations like the canonical aldol or Michael additions.[1][3]

Alternative Catalytic Roles of N-Substituted Proline Derivatives

While precluded from enamine catalysis, N-substituted prolines like N-benzyl-L-proline can participate in asymmetric transformations through alternative mechanisms. Their catalytic activity, when observed, often involves the carboxylate and tertiary amine functionalities or their use in conjunction with other reagents.[1] N-acylated proline derivatives, for instance, have demonstrated utility in reactions such as the asymmetric acyl-Pictet-Spengler reaction, a key transformation for synthesizing chiral alkaloids.[4] In such cases, the N-acyl-proline derivative, often in concert with a co-catalyst, can act as a chiral Brønsted acid or base to activate the substrates and control the stereochemical outcome.

Data Presentation: A Comparative Overview

Direct quantitative comparison of N-benzyl-L-proline with L-proline in standard organocatalytic reactions is challenging due to their fundamentally different mechanisms. The literature does not typically report the use of N-benzyl-L-proline for standalone enamine-based catalysis. The following table provides representative data for L-proline in the asymmetric aldol reaction to serve as a benchmark.[1]

| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 4 | 97 | 96 (anti) | [1] |

| N-Benzyl-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | N/A | N/A | N/A | N/A | [1] |

Note: "N/A" for N-Benzyl-L-proline indicates that it is not a suitable catalyst for this transformation acting alone via an enamine mechanism.[1]

For reactions where N-acylated prolines are effective, such as the acyl-Pictet-Spengler reaction, quantitative data is available. For example, in the reaction of tryptamine with an aldehyde co-catalyzed by an N-aroyl-L-proline, high yields and enantioselectivities have been reported.[4]

| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| N-Aroyl-L-proline / Thiourea | Tryptamine | Aldehyde | up to 95 | up to 98 | [4] |

Experimental Protocols

General Protocol for L-Proline-Catalyzed Asymmetric Aldol Reaction[1]

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DMSO (2.0 mL) is added the ketone (5.0 mmol).

-

L-proline (0.30 mmol, 30 mol%) is then added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Protocol for Asymmetric Acyl-Pictet-Spengler Reaction Co-catalyzed by N-Benzoyl-L-proline[4]

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-Benzoyl-L-proline (0.1 equiv) and a thiourea co-catalyst (0.1 equiv).

-

Dissolve the catalysts in an anhydrous solvent (e.g., dichloromethane, 0.1 M relative to tryptamine).

-

Add tryptamine (1.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.

-

Stir the reaction until TLC analysis indicates consumption of the starting material.

-

Add a tertiary amine base (2.0 equiv) to the reaction mixture.

-

Add the aroyl chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

The mechanism of action for N-benzyl-L-proline in organocatalysis is fundamentally divergent from that of L-proline. The presence of the N-benzyl group obstructs the formation of the enamine intermediate that is central to the catalytic activity of L-proline in many canonical asymmetric reactions. Consequently, N-benzyl-L-proline is not a direct catalyst for these transformations. However, this structural modification opens avenues for alternative catalytic roles, such as in Brønsted acid/base catalysis, often in concert with co-catalysts for specific reactions like the acyl-Pictet-Spengler synthesis. For researchers and drug development professionals, the choice between L-proline and its N-substituted derivatives is not one of simple optimization but rather a critical decision based on the desired chemical transformation and the intended mechanistic pathway. While L-proline remains the catalyst of choice for enamine-mediated reactions, N-benzyl-L-proline and its analogs represent a class of catalysts with distinct, albeit more specialized, applications in asymmetric synthesis.

References

A Technical Guide to the Solubility of 1-Benzylpyrrolidine-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Benzylpyrrolidine-2-carboxylic acid, a proline derivative frequently utilized as a chiral building block in the synthesis of pharmaceuticals.[1] Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction setup, purification, and formulation development. Due to a scarcity of publicly available quantitative solubility data, this guide focuses on presenting the known qualitative and quantitative information while providing a robust experimental framework for researchers to determine solubility in their specific solvent systems.

Physicochemical Properties

This compound, also known as N-Benzyl-L-proline, is a white solid with the following properties:

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | - | Requires sonication and heating to 60°C. Hygroscopic DMSO can significantly impact solubility.[4] |

| Methanol | Polar Protic | Data not available | Slightly Soluble[3] | The hydrochloride salt is reported to be soluble. |

| Acetone | Polar Aprotic | Data not available | Slightly Soluble[3] | The hydrochloride salt is reported to be soluble. |

| Dichloromethane (DCM) | Halogenated | Data not available | Slightly Soluble[3] | - |

| Ethanol | Polar Protic | Data not available | - | - |

| Ethyl Acetate | Ester | Data not available | - | - |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis method.

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

-

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Solubility Profile Based on Chemical Structure

This compound possesses both a polar carboxylic acid group and a nonpolar benzyl group. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents like methanol and ethanol. Its zwitterionic character at certain pHs would also contribute to solubility in polar environments.

-

Nonpolar Solvents: The benzyl group provides significant nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane.

-

Aprotic Polar Solvents: Solvents like DMSO are excellent at dissolving a wide range of compounds, which is consistent with the observed high solubility.

Conclusion

While there is a notable lack of comprehensive quantitative solubility data for this compound in common organic solvents, this guide provides the available information and a detailed, robust experimental protocol for its determination. For researchers and professionals in drug development, experimentally determining the solubility of this compound in relevant solvent systems is a critical step for successful process development and formulation. The provided workflow and data table template are intended to facilitate this essential work.

References

Stereochemistry and chirality of 1-Benzylpyrrolidine-2-carboxylic acid

An In-depth Technical Guide on the Stereochemistry and Chirality of 1-Benzylpyrrolidine-2-carboxylic acid

Introduction

This compound is a derivative of the amino acid proline, featuring a benzyl group attached to the nitrogen atom. This compound is a significant chiral building block in the field of medicinal chemistry and asymmetric synthesis.[1] Its rigid pyrrolidine scaffold and the presence of a carboxylic acid functional group make it a versatile precursor for the synthesis of a wide range of biologically active molecules, including protease inhibitors and compounds targeting neurological and metabolic disorders.[1][2]

The core of this molecule's utility lies in its stereochemistry. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-1-benzylpyrrolidine-2-carboxylic acid and (R)-1-benzylpyrrolidine-2-carboxylic acid. As is common in pharmacology, these enantiomers can exhibit vastly different biological activities and toxicological profiles, making stereochemical control during synthesis and analysis critically important.[3] This guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and analysis of this compound for researchers, scientists, and drug development professionals.

Stereochemistry and Chirality

The chirality of this compound originates from the tetrahedral carbon at the C2 position, which is bonded to four different substituent groups:

-

The nitrogen atom of the pyrrolidine ring.

-

The carboxylic acid group (-COOH).

-

A methylene group (-CH2-) within the ring.

-

A hydrogen atom.

The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. For the (S)-enantiomer, the priority of the substituents is as follows:

-

-N(CH₂Ph)CH₂- (highest priority)

-

-COOH

-

-CH₂CH₂-

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, designating it as (S). The (R)-enantiomer has the opposite spatial arrangement.

References

The Evolving Landscape of Asymmetric Organocatalysis: A Technical Guide to Proline Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of small organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, the naturally occurring amino acid L-proline has emerged as a foundational catalyst, often hailed as the "simplest enzyme" for its remarkable efficiency and versatility.[1][2] This technical guide provides an in-depth exploration of proline and its derivatives as powerful tools in modern organic synthesis, with a focus on their application in the construction of complex, enantioenriched molecules relevant to the pharmaceutical and agrochemical industries. We will delve into the core principles of proline catalysis, examine the impact of structural modifications on catalytic performance, and provide detailed experimental insights for key synthetic transformations.

The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis

The catalytic prowess of proline and its derivatives lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3] This dual mode of activation allows for a broad range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][5]

The catalytic cycle is initiated by the reaction of the secondary amine of the proline catalyst with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective addition to an electrophile. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the rigid structure of the proline ring and the potential for hydrogen bonding interactions involving the carboxylic acid group.[6][7]

Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, proline can catalyze the formation of an iminium ion, which lowers the LUMO of the substrate and facilitates conjugate addition of a nucleophile.[8] The steric environment created by the catalyst directs the nucleophilic attack to one of the enantiotopic faces of the iminium ion, leading to high levels of asymmetric induction.

Key Asymmetric Transformations Catalyzed by Proline and Its Derivatives

The Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a powerful method for the construction of chiral β-hydroxy carbonyl compounds.[3][6][9] The reaction typically involves the addition of a ketone to an aldehyde.

| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 (R) | [3] |

| (S)-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 24 | 90 | 85:15 | 95 (anti) | [10] |

| L-Prolinamide (3h) | p-Nitrobenzaldehyde | Acetone | Neat | 20 | 24 | 85 | - | 90 | [11] |

| L-Prolinamide (3h) | Isovaleraldehyde | Acetone | Neat | 20 | 72 | 65 | - | >99 | [11] |

This protocol is adapted from a procedure for the aldol condensation between aldehydes and ketones in a methanol/water mixture.[10]

-

To a 2 mL vial at room temperature, add (S)-proline (0.03 mmol, 10 mol%).

-

Add methanol (40 µL) and water (10 µL).

-

Add the ketone (1.5 mmol, 5 equivalents).

-

Add the aldehyde (0.3 mmol, 1 equivalent).

-

Cap the vial and stir the reaction mixture vigorously at room temperature for the desired time (typically monitored by TLC).

-

Upon completion, the reaction mixture is typically subjected to a standard aqueous work-up and the product is purified by column chromatography.

-

The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Figure 1: Catalytic cycle of a proline-catalyzed aldol reaction.

The Mannich Reaction

The proline-catalyzed direct asymmetric Mannich reaction provides an efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals.[12][13] This three-component reaction typically involves a ketone, an aldehyde, and an amine.

| Catalyst | Aldehyde | Ketone/Donor | Amine/Imine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Proline | Formaldehyde | Acetone | p-Anisidine | DMSO | 20 | 12 | 50 | - | 94 | [2] |

| (S)-Proline | Acetaldehyde | N-Boc-imine | - | MeCN | 20 | 24 | 85 | - | >99 | [14] |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-imine | - | CH₂Cl₂ | 1 | 24 | 93 | 2:98 | 97 (anti) | [15] |

| Tetrazole derivative | p-Nitrobenzaldehyde | Acetone | p-Anisidine | Toluene | 5 | 2 | 98 | 95:5 | 98 | [16] |

This representative protocol is based on established methods for the synthesis of β-amino ketones.

-

To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., DMSO, 4 mL), add the ketone (e.g., acetone, 1 mL).

-

Add (S)-proline (0.1-0.3 mmol, 10-30 mol%).

-

Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC, typically 12-48 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Figure 2: Experimental workflow for a proline-catalyzed Mannich reaction.

The Michael Addition

Proline and its derivatives are also effective catalysts for the asymmetric Michael addition of carbonyl compounds to α,β-unsaturated acceptors like nitroolefins and enones, providing access to chiral 1,5-dicarbonyl compounds and γ-nitrocarbonyl compounds.[17][18]

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 3-Decyl-β-proline | Valeraldehyde | β-Nitrostyrene | H₂O/KCl (sat.) | 1 | 20 | 95 | 93:7 | - | [17] |

| L-Proline-derived CIL | Cyclohexanone | trans-β-Nitrostyrene | Ethanol | 10 | 24 | 92 | 93:7 | 97 | [19] |

| Diphenylprolinol silyl ether | Nitromethane | Cinnamaldehyde | MeOH | 2 | 12 | 95 | - | 98 | [20][21] |

This protocol is for the Michael reaction of an aldehyde with a nitroalkene catalyzed by a lipophilic proline derivative in an aqueous medium.[17]

-

To a saturated aqueous solution of KCl (0.75 mL), add the β-nitrostyrene (0.40 mmol).

-

Add the 3-decyl-β-proline catalyst (0.0039 mmol, 1 mol%).

-

Add the aldehyde (0.80 mmol, 2 equivalents).

-

Stir the suspension at room temperature for 20 hours.

-

Extract the reaction mixture with ethyl acetate (3 x 6 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Determine the yield and diastereomeric ratio of the product by ¹H NMR using an internal standard.

Advanced Proline Derivatives: Expanding the Catalytic Toolkit

While L-proline is a remarkably effective catalyst, significant research has focused on the development of proline derivatives to enhance reactivity, stereoselectivity, and solubility in a wider range of solvents.[16][22]

Diarylprolinol Silyl Ethers

Developed by Jørgensen and Hayashi, diarylprolinol silyl ethers are among the most powerful and versatile organocatalysts.[8][23] The bulky diarylmethyl group provides a highly effective steric shield, leading to excellent stereocontrol in a variety of transformations, including cycloadditions and conjugate additions.[23][24]

Proline Sulfonamides and Tetrazoles

Modifying the carboxylic acid moiety of proline to a sulfonamide or a tetrazole has been shown to enhance catalytic activity and improve solubility in less polar solvents.[16][22][25] These derivatives have demonstrated superior performance compared to proline in Mannich, Michael, and aldol reactions, often requiring lower catalyst loadings and shorter reaction times.[16]

Applications in Drug Discovery and Development

The ability to synthesize complex chiral molecules with high enantiopurity is of paramount importance in drug discovery and development. Proline-catalyzed reactions provide direct access to key chiral building blocks, such as amino alcohols and functionalized amino acids, which are prevalent in many biologically active compounds.[12][26] The operational simplicity, mild reaction conditions, and use of a non-toxic, readily available catalyst make these methods highly attractive for the synthesis of pharmaceutical intermediates on a larger scale.

Conclusion

Proline and its derivatives have revolutionized the field of asymmetric organocatalysis, providing a powerful and versatile platform for the stereoselective synthesis of a wide array of chiral molecules. The fundamental principles of enamine and iminium ion catalysis, coupled with the development of increasingly sophisticated catalyst designs, continue to expand the scope and utility of these transformations. For researchers, scientists, and drug development professionals, a deep understanding of the capabilities and experimental nuances of proline-based catalysis is essential for the efficient and elegant construction of the complex molecular architectures that drive innovation in medicine and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. 20.210.105.67 [20.210.105.67]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 17. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Peptide Mimetics Incorporating N-benzylproline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are at the forefront of modern drug discovery, offering the potential for enhanced therapeutic properties such as increased stability, bioavailability, and receptor specificity compared to their natural peptide counterparts. N-benzylproline, a substituted analog of the amino acid proline, is a valuable building block in the design of these mimetics.[1][2] The incorporation of N-benzylproline introduces conformational constraints and steric bulk, which can significantly influence the peptide's three-dimensional structure and its interaction with biological targets.[3][4]

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptide mimetics containing N-benzylproline. The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) methodologies, with specific considerations for the sterically hindered nature of N-benzylproline.[5] Furthermore, we present a relevant biological context for these mimetics as potential inhibitors of the glutamine transporter ASCT2, a target implicated in cancer metabolism via the mTORC1 signaling pathway.

Data Presentation

The successful synthesis of peptide mimetics relies on optimizing reaction conditions to achieve high yield and purity. The following tables summarize key quantitative data for the synthesis of the N-benzylproline building block and its incorporation into a peptide chain.

Table 1: Synthesis of N-benzyl-L-proline Monomer

| Parameter | Value | Reference |

| Starting Materials | L-proline, Benzyl Bromide/Chloride, KOH | [6] |

| Solvent | Isopropyl Alcohol | [6] |

| Reaction Time | 6-8 hours | [6] |

| Yield | 60 - 90% | [6] |

Table 2: Solid-Phase Synthesis of a Model Dipeptide Incorporating an N-benzyl Amino Acid *

| Parameter | Value | Reference |

| Synthesis Scale | 25 µmol | [7] |

| Resin Loading | 0.41 mmol/g | [8] |

| Coupling Reagent | HATU | [5] |

| Coupling Time | 2-4 hours (double coupling may be required) | [5] |

| Crude Purity (by HPLC) | 60 - 90% | [8] |

| Purified Yield | ~90% (for dipeptide) | [9] |

| Final Purity (after HPLC) | >95% | [10][11] |

*Data for a structurally similar sterically hindered amino acid (N-benzylaminoisobutyric acid) is used as a representative example due to the limited availability of specific yield data for N-benzylproline-containing peptides in the searched literature.[9] General purity ranges for SPPS are also provided.[8][10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis and characterization of peptide mimetics incorporating N-benzylproline.

Protocol 1: Synthesis of N-benzyl-L-proline

This protocol describes the synthesis of the N-benzyl-L-proline monomer, a prerequisite for its incorporation into peptide chains.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Benzyl chloride or benzyl bromide

-

Isopropyl alcohol (i-PrOH)

-

Hydrochloric acid (HCl), 6 M

-

Chloroform (CHCl3)

-

Acetone

Procedure:

-

Dissolve L-proline and KOH in isopropyl alcohol in a reaction vessel.

-

Stir the mixture at 40°C until the solution becomes clear.

-

Add benzyl chloride or benzyl bromide to the reaction mixture.

-

Continue stirring at 40°C for 6-8 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 4-5 using 6 M HCl.[6]

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the crude product and wash with acetone to obtain the purified N-benzyl-L-proline as a white solid.[6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an N-benzylproline-containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating N-benzylproline using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N-benzyl-L-proline

-

Fmoc-protected amino acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Amino Acid Coupling (for standard Fmoc-amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

N-benzylproline Coupling:

-

Due to the steric hindrance of N-benzylproline, use a more potent coupling reagent like HATU.[5]

-

Follow the activation procedure as described in step 3.

-